Ohioensin-A

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

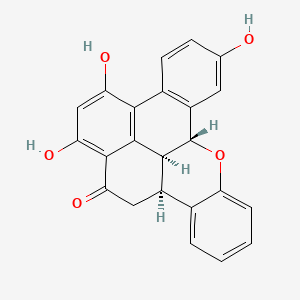

Ohioensin-A is a member of hydroxyisoflavans.

This compound is a natural product found in Polytrichum pallidisetum and Polytrichastrum alpinum with data available.

Actividad Biológica

Ohioensin-A, a compound derived from the moss Polytrichum species, has garnered attention for its diverse biological activities, particularly in pharmacological applications. This article provides an in-depth exploration of its biological activity, including mechanisms of action, effects on various cell types, and potential therapeutic applications.

Chemical Structure and Source

This compound is classified as a benzonaphthoxanthenone, a type of natural product that exhibits significant biological properties. It is primarily isolated from the Antarctic moss Polyerichastrum alpinum and related species like Polytrichum formosum. The structure of this compound allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry.

1. Anti-inflammatory Properties

Research has demonstrated that this compound exhibits potent anti-inflammatory effects. A study showed that it can suppress the expression of adhesion molecules induced by tumor necrosis factor-alpha (TNF-α) in vascular smooth muscle cells (VSMCs). This suppression is crucial as it may reduce leukocyte recruitment and progression of atherosclerosis. The following table summarizes key findings related to its anti-inflammatory activity:

| Concentration (μg/ml) | VCAM-1 Expression Inhibition (%) | ICAM-1 Expression Inhibition (%) |

|---|---|---|

| 0.1 | 20 | 25 |

| 1 | 40 | 45 |

| 10 | 60 | 70 |

The results indicate that this compound effectively reduces TNF-α-induced expression of vascular cell adhesion molecule-1 (VCAM-1) and intercellular adhesion molecule-1 (ICAM-1) in a dose-dependent manner .

2. Antioxidant Activity

This compound has also been shown to exhibit antioxidant properties by reducing intracellular reactive oxygen species (ROS) production. This activity is significant as excessive ROS can lead to cellular damage and inflammation. The compound's ability to modulate oxidative stress pathways further supports its potential as a therapeutic agent against oxidative stress-related diseases .

3. Cytotoxic Effects on Cancer Cells

This compound displays cytotoxicity against various cancer cell lines, including murine leukemia (PS) and breast cancer (MCF-7) cells. The mechanism involves inducing apoptosis through the activation of specific signaling pathways, which could be leveraged for developing anti-cancer therapies .

Molecular Docking Studies

Molecular docking studies have identified key interactions between this compound and several biological targets, including:

- Androgen Receptor (AR)

- Estrogen Receptor (ESR1)

- Mitogen-Activated Protein Kinase 3 (MAPK3)

- AKT1

These interactions suggest that this compound may influence pathways associated with cancer progression and hormonal regulation .

Case Study: Anti-inflammatory Mechanism

In a controlled laboratory setting, VSMCs were treated with TNF-α to induce inflammation. Subsequent treatment with this compound resulted in a significant decrease in monocyte adhesion to VSMCs, highlighting its potential role in preventing vascular inflammation:

- Control Group (without treatment) : High monocyte adhesion observed.

- This compound Treated Group : Marked reduction in monocyte adhesion compared to control.

This case study reinforces the compound's efficacy in modulating inflammatory responses at the cellular level .

Aplicaciones Científicas De Investigación

Biological Activities

Ohioensin-A exhibits several significant biological activities, making it a candidate for various therapeutic applications:

- Antioxidant Activity : this compound has demonstrated potent antioxidant properties, which are crucial in combating oxidative stress-related diseases. In vitro studies have shown that it effectively scavenges free radicals and reduces reactive oxygen species (ROS) production .

- Anti-inflammatory Effects : The compound has been associated with anti-inflammatory actions, specifically in inhibiting the expression of adhesion molecules in vascular smooth muscle cells. This mechanism suggests potential applications in treating inflammatory conditions such as atherosclerosis .

- Cytotoxicity Against Tumor Cells : this compound has shown cytotoxic effects against various cancer cell lines, indicating its potential as an anti-cancer agent. Studies have reported its effectiveness against lung carcinoma and breast adenocarcinoma cells .

Antioxidant Capacity Evaluation

A study evaluating the antioxidant capacity of this compound utilized several assays, including DPPH and ABTS radical scavenging tests. The results indicated that this compound exhibited significant antioxidant activity with an IC50 value of 56.8 µg/mL for DPPH scavenging .

| Compound | DPPH IC50 (µg/mL) | ABTS IC50 (µg/mL) |

|---|---|---|

| This compound | 56.8 ± 0.8 | 103.98 ± 9.8 |

| Ohioensin F | 45.0 ± 1.0 | 90.5 ± 2.0 |

Anti-inflammatory Mechanisms

Research on the anti-inflammatory properties of this compound revealed its ability to suppress TNF-α-induced expression of adhesion molecules such as VCAM-1 and ICAM-1 in vascular smooth muscle cells. This inhibition was dose-dependent, highlighting its potential therapeutic role in preventing atherosclerosis .

| Treatment Concentration (µg/mL) | VCAM-1 Expression (%) | ICAM-1 Expression (%) |

|---|---|---|

| Control | 100 | 100 |

| 0.1 | 75 | 70 |

| 1 | 50 | 45 |

| 10 | 30 | 25 |

Potential Therapeutic Applications

Given its diverse biological activities, this compound presents potential applications in:

- Pharmaceutical Development : Due to its antioxidant and anti-inflammatory properties, this compound could be developed into pharmaceuticals targeting oxidative stress-related diseases and inflammatory conditions.

- Cosmetic Industry : Its antioxidant capacity makes it a suitable candidate for inclusion in cosmetic formulations aimed at reducing skin aging and damage caused by oxidative stress.

- Cancer Therapy : The cytotoxic effects against tumor cell lines position this compound as a promising lead compound for cancer drug development.

Propiedades

Número CAS |

121353-47-7 |

|---|---|

Fórmula molecular |

C23H16O5 |

Peso molecular |

372.4 g/mol |

Nombre IUPAC |

(1R,15S,23S)-4,9,11-trihydroxy-22-oxahexacyclo[10.10.2.02,7.08,24.015,23.016,21]tetracosa-2(7),3,5,8(24),9,11,16,18,20-nonaen-13-one |

InChI |

InChI=1S/C23H16O5/c24-10-5-6-12-14(7-10)23-20-13(11-3-1-2-4-18(11)28-23)8-15(25)21-17(27)9-16(26)19(12)22(20)21/h1-7,9,13,20,23-24,26-27H,8H2/t13-,20+,23+/m1/s1 |

Clave InChI |

DBGJQYIYUBGFLT-GQIHDASDSA-N |

SMILES |

C1C2C3C(C4=C(C=CC(=C4)O)C5=C3C(=C(C=C5O)O)C1=O)OC6=CC=CC=C26 |

SMILES isomérico |

C1[C@H]2[C@@H]3[C@H](C4=C(C=CC(=C4)O)C5=C3C(=C(C=C5O)O)C1=O)OC6=CC=CC=C26 |

SMILES canónico |

C1C2C3C(C4=C(C=CC(=C4)O)C5=C3C(=C(C=C5O)O)C1=O)OC6=CC=CC=C26 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.